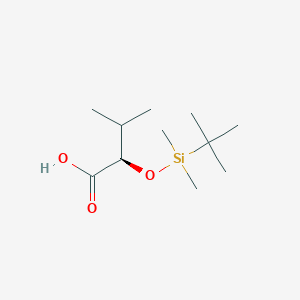
(R)-2-((tert-Butyldimethylsilyl)oxy)-3-methylbutanoic acid
概要
説明
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is a chiral compound that features a tert-butyldimethylsilyloxy group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideThe reaction conditions often include the use of anhydrous solvents and bases such as sodium hydride to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The silyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or enzymes .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilanol: Shares the tert-butyldimethylsilyl group but differs in its overall structure and reactivity.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butyl groups and are used in peptide synthesis.
tert-Butyl esters: Commonly used in organic synthesis, these compounds have similar protective groups but different functional groups.
Uniqueness
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups. This gives it distinct reactivity and applications compared to other similar compounds .
特性
分子式 |
C11H24O3Si |
|---|---|
分子量 |
232.39 g/mol |
IUPAC名 |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m1/s1 |
InChIキー |
LPOQMJJLBZAHQJ-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)

![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)




![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
amine](/img/structure/B8629141.png)

![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)



